molecular formula C11H24N2 B15265027 Dimethyl({3-[(2-methylcyclopentyl)amino]propyl})amine

Dimethyl({3-[(2-methylcyclopentyl)amino]propyl})amine

Cat. No.: B15265027
M. Wt: 184.32 g/mol
InChI Key: PHAMRXZERMSOKN-UHFFFAOYSA-N
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Description

Dimethyl({3-[(2-methylcyclopentyl)amino]propyl})amine is an organic compound that belongs to the class of amines It is characterized by the presence of a dimethylamino group attached to a propyl chain, which is further linked to a 2-methylcyclopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl({3-[(2-methylcyclopentyl)amino]propyl})amine typically involves the reaction of dimethylamine with a suitable precursor. One common method is the reaction between dimethylamine and acrylonitrile to produce dimethylaminopropionitrile, followed by hydrogenation to yield the desired amine . The reaction conditions often include the use of a catalyst, such as palladium on carbon, and hydrogen gas under pressure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Dimethyl({3-[(2-methylcyclopentyl)amino]propyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can lead to the formation of simpler amines or hydrocarbons.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield nitroso or nitro compounds, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Dimethyl({3-[(2-methylcyclopentyl)amino]propyl})amine has several scientific research applications:

Mechanism of Action

The mechanism of action of Dimethyl({3-[(2-methylcyclopentyl)amino]propyl})amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can trigger various biochemical pathways, leading to the desired physiological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Dimethyl({3-[(2-methylcyclopentyl)amino]propyl})amine include:

  • Dimethylaminopropylamine
  • Trimethylamine
  • Diethylamine

Uniqueness

What sets this compound apart from these similar compounds is its unique structural arrangement, which imparts specific chemical and physical properties. The presence of the 2-methylcyclopentyl group, in particular, influences its reactivity and interaction with other molecules, making it a valuable compound for specialized applications .

Properties

Molecular Formula

C11H24N2

Molecular Weight

184.32 g/mol

IUPAC Name

N',N'-dimethyl-N-(2-methylcyclopentyl)propane-1,3-diamine

InChI

InChI=1S/C11H24N2/c1-10-6-4-7-11(10)12-8-5-9-13(2)3/h10-12H,4-9H2,1-3H3

InChI Key

PHAMRXZERMSOKN-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC1NCCCN(C)C

Origin of Product

United States

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